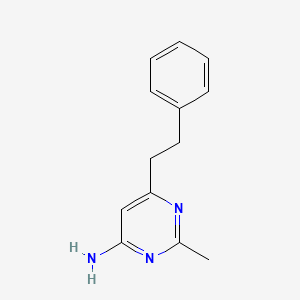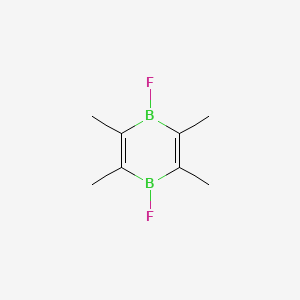
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- is a boron-containing organic compound with the molecular formula C₈H₁₂B₂F₂ and a molecular weight of 167.800 . This compound is characterized by its unique structure, which includes two boron atoms and four fluorine atoms, making it a subject of interest in various fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dihaloboranes with electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes . The reaction conditions often require a moisture- and oxygen-free atmosphere, and the use of strong metallic reducing agents such as lithium, potassium, or sodium .
Análisis De Reacciones Químicas
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Substitution Reactions: It can undergo substitution reactions, particularly involving the boron atoms, leading to the formation of B=N-bond-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are subject to further research.
Aplicaciones Científicas De Investigación
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- involves its interaction with electrophiles and nucleophiles. The boron atoms in the compound can form stable complexes with various ligands, facilitating reactions such as electrophilic addition and substitution . The unique electronic properties of the boron-fluorine bonds also play a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- can be compared with other similar compounds, such as:
1,4-Diborin,1,4-difluoro-1,4-dihydro-2,3,5,6-tetramethyl-: This compound shares a similar structure but differs in its specific chemical properties and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: Another related compound with different substituents, leading to distinct chemical behavior and applications.
The uniqueness of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- lies in its specific boron-fluorine interactions and the resulting electronic properties, which make it a valuable compound for various advanced research applications.
Propiedades
Número CAS |
20534-12-7 |
|---|---|
Fórmula molecular |
C8H12B2F2 |
Peso molecular |
167.80 g/mol |
Nombre IUPAC |
1,4-difluoro-2,3,5,6-tetramethyl-1,4-diborinine |
InChI |
InChI=1S/C8H12B2F2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 |
Clave InChI |
GIKGMLXPHXDBJP-UHFFFAOYSA-N |
SMILES canónico |
B1(C(=C(B(C(=C1C)C)F)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


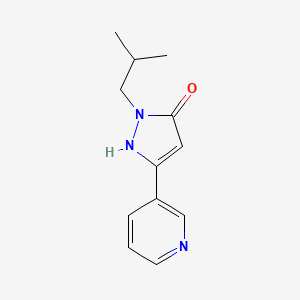
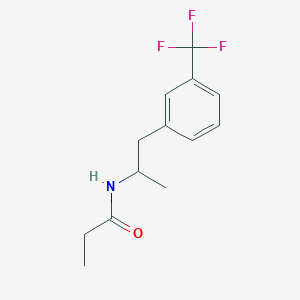
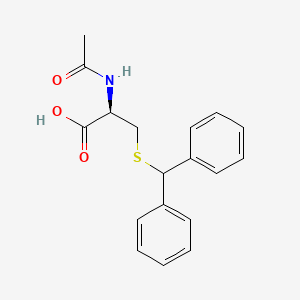
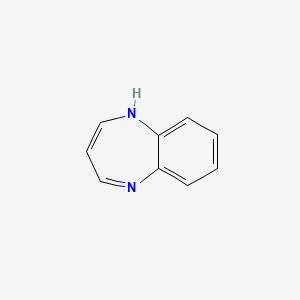
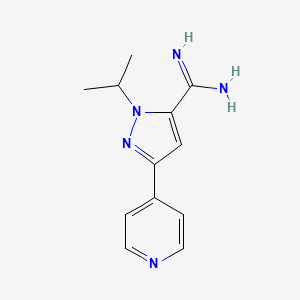
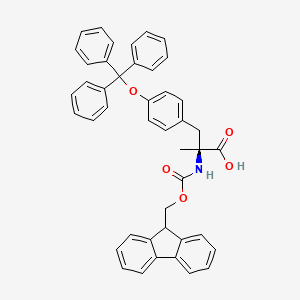

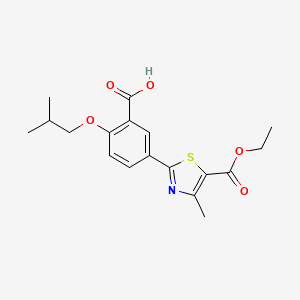
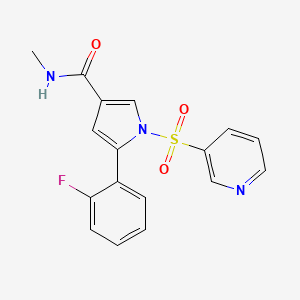
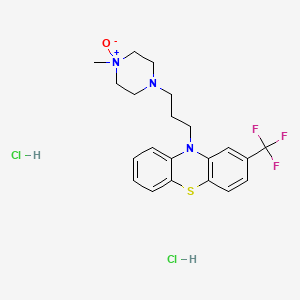
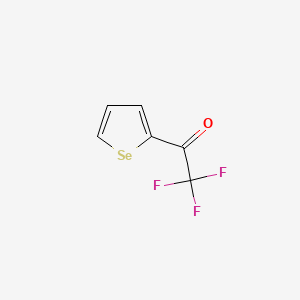
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
